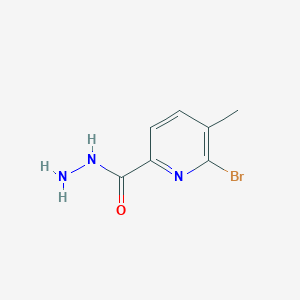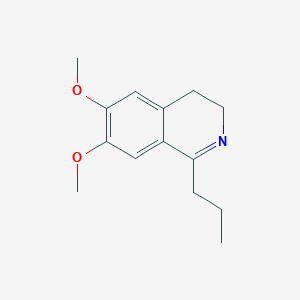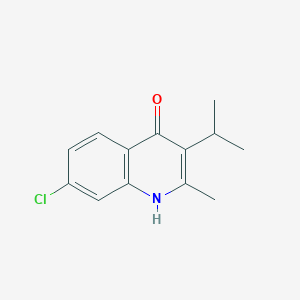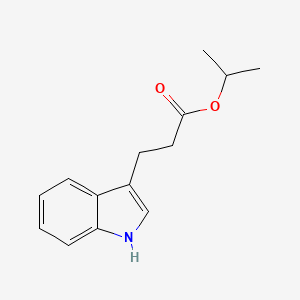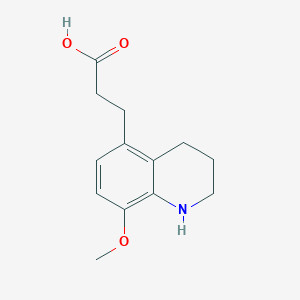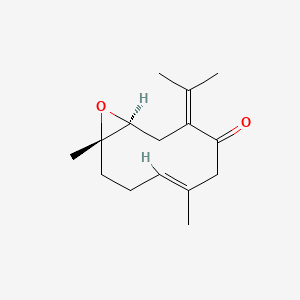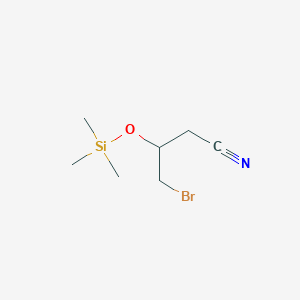
6-(Pyridin-2-ylmethoxy)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Pyridin-2-ylmethoxy)nicotinic acid is a heterocyclic compound that features both pyridine and nicotinic acid moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyridine ring enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-ylmethoxy)nicotinic acid typically involves the reaction of nicotinic acid derivatives with pyridine-based intermediates. One common method involves the use of 2-methyl-5-ethylpyridine as a starting material, which undergoes oxidation with potassium permanganate to form nicotinic acid . The nicotinic acid is then reacted with pyridine-2-methanol under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using efficient oxidizing agents like potassium permanganate. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Pyridin-2-ylmethoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The pyridine and nicotinic acid moieties can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various nicotinic acid and pyridine derivatives, which can have different functional groups and properties .
Wissenschaftliche Forschungsanwendungen
6-(Pyridin-2-ylmethoxy)nicotinic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and antiviral activities.
Materials Science: It is used in the development of new materials with specific chemical and physical properties.
Biological Research: The compound is investigated for its interactions with biological molecules and potential use in drug development.
Wirkmechanismus
The mechanism of action of 6-(Pyridin-2-ylmethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Pyridin-2-ylmethoxy)pyrimidine derivatives: These compounds have similar structures but contain a pyrimidine ring instead of a nicotinic acid moiety.
Nicotinic acid derivatives: Compounds that contain the nicotinic acid moiety but differ in the substituents attached to the ring.
Uniqueness
6-(Pyridin-2-ylmethoxy)nicotinic acid is unique due to the combination of the pyridine and nicotinic acid moieties, which confer specific chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .
Eigenschaften
Molekularformel |
C12H10N2O3 |
|---|---|
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
6-(pyridin-2-ylmethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c15-12(16)9-4-5-11(14-7-9)17-8-10-3-1-2-6-13-10/h1-7H,8H2,(H,15,16) |
InChI-Schlüssel |
HPWCNYHNRUWTNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)COC2=NC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


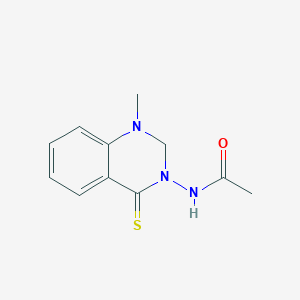
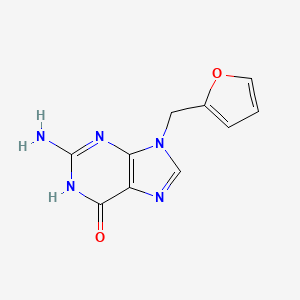
![N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B11877948.png)
